(Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
The compound (Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived molecule characterized by a 3,4-dimethoxy-substituted benzylidene group at the 2-position of the dihydrobenzofuran core. Its molecular formula is C₁₉H₁₆O₇, with a molecular weight of 356.33 g/mol (calculated from ). Key structural features include:
- A (Z)-configured benzylidene moiety (C=CH-Ar) conjugated to the 3-oxo group of the dihydrobenzofuran ring.
- A 3,4-dimethoxybenzyl substituent, contributing to lipophilicity and electronic effects.
- An allyl ester group (-O-CO-O-allyl) at the 6-position of the benzofuran system.
Spectroscopic characterization (e.g., ¹H-NMR, ¹³C-NMR) aligns with methods used for structurally related molecules .
Properties
IUPAC Name |
prop-2-enyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-4-9-27-21(23)13-28-15-6-7-16-18(12-15)29-20(22(16)24)11-14-5-8-17(25-2)19(10-14)26-3/h4-8,10-12H,1,9,13H2,2-3H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVPNSHEBXUWLZ-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, with the CAS number 858764-46-2, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H20O7, with a molecular weight of 396.395 g/mol. The compound features a complex structure that includes a benzofuran moiety and methoxy groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
- Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : The compound demonstrated effective inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL .
- Synergistic Effects : When tested in combination with conventional antibiotics, the compound showed synergistic effects that enhanced the efficacy against resistant strains .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in several studies:
- Cytokine Modulation : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
- Animal Models : In vivo studies using rodent models of inflammation showed that administration of the compound led to reduced paw edema and inflammatory cell infiltration in tissues .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For example, compounds similar to (Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that hybrid analogues derived from benzofuran exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the benzofuran structure can enhance anticancer activity .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Research indicates that derivatives of benzofuran can act as inhibitors of key enzymes involved in metabolic disorders such as diabetes and Alzheimer's disease. Specifically, compounds with similar structures have shown promise in inhibiting α-glucosidase and acetylcholinesterase enzymes, which are crucial targets for therapeutic interventions in type 2 diabetes and Alzheimer's disease respectively .
Drug Development
The structural characteristics of this compound make it a candidate for further development in drug design. Its ability to interact with biological targets suggests it could be modified to enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies could be conducted to optimize its pharmacological properties.
Synthesis of Novel Compounds
The synthesis of this compound can serve as a platform for creating novel derivatives with enhanced biological activities. By modifying the substituents on the benzofuran ring or altering the ester functionalities, researchers can explore a wide array of derivatives that may exhibit improved therapeutic profiles.
Case Studies
Comparison with Similar Compounds
Research Findings and Implications
Spectroscopic Characterization
The target compound and its analogs are typically characterized via UV, ¹H-NMR, and ¹³C-NMR spectroscopy. For example, the ¹H-NMR of related compounds (e.g., Isorhamnetin-3-O glycoside in ) reveals distinct signals for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm), which are critical for confirming substitution patterns .
Q & A
Q. Table 1: Comparison of Synthetic Approaches
Advanced Configuration Analysis
Q: How can the Z-configuration of the benzylidene group be rigorously confirmed? A:
- Spectroscopic Techniques :
- Computational Validation : DFT calculations (e.g., Gaussian) to compare theoretical and experimental NMR/IR spectra .
Experimental Design for Bioactivity Screening
Q: How to design robust experiments to evaluate the compound’s biological activity (e.g., antioxidant or enzyme inhibition)? A:
- Split-Plot Design :
- Assays :
- DPPH radical scavenging for antioxidant activity.
- Enzyme kinetics (e.g., IC₅₀ determination via UV-Vis spectroscopy).
Methodological Approaches for Environmental Fate Studies
Q: What methodologies are recommended to assess the environmental fate of this compound? A:
- Long-Term Tracking :
- Risk Evaluation : Use OECD guidelines for ecotoxicity (e.g., Daphnia magna acute toxicity tests) .
Resolving Data Contradictions in Spectral Characterization
Q: How to address discrepancies in reported spectroscopic data (e.g., conflicting NMR shifts)? A:
- Stepwise Validation :
Stability Profiling Under Varied Conditions
Q: What experimental frameworks are suitable for evaluating the compound’s stability? A:
- Accelerated Stability Testing :
- pH-Dependent Stability : Use phosphate buffers (pH 2–12) to simulate gastrointestinal/environmental conditions .
Mechanistic Studies on Reactivity
Q: How to investigate the compound’s reactivity in nucleophilic or electrophilic reactions? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
